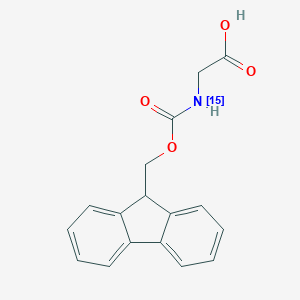

Fmoc-Gly-OH-15N

Numéro de catalogue B558011

Poids moléculaire: 298.3 g/mol

Clé InChI: NDKDFTQNXLHCGO-CPZJZEHKSA-N

Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.

Procedure details

Name

COc1c(OCCCC(=O)O)cc([N+](=O)[O-])cc1C(CN)C(=O)OCC1c2ccccc2-c2ccccc21

Quantity

Extracted from reaction SMILES

Type

reactant

Reaction Step One

Quantity

Extracted from reaction SMILES

Type

reactant

Reaction Step One

Identifiers

|

REACTION_SMILES

|

[B-:12]([F:13])([F:14])([F:15])[F:16].[C:34](=[O:35])([O:36][CH2:37][CH:38]1[c:39]2[cH:40][cH:41][cH:42][cH:43][c:44]2-[c:45]2[cH:46][cH:47][cH:48][cH:49][c:50]21)[CH:51]([c:52]1[c:53]([O:54][CH3:55])[c:56]([O:63][CH2:64][CH2:65][CH2:66][C:67]([OH:68])=[O:69])[cH:57][c:58]([N+:59]([O-:60])=[O:61])[cH:62]1)[CH2:70][NH2:71].[CH2:1]1[CH2:2][CH2:3][NH:4][CH2:5][CH2:6]1.[NH2:7][CH2:8][C:9]([OH:10])=[O:11].[O:72]=[CH:73][N:74]([CH3:75])[CH3:76].[n:17]1([O:18][C:19]([N:20]([CH3:21])[CH3:22])=[N+:23]([CH3:24])[CH3:25])[c:26]2[cH:27][cH:28][cH:29][cH:30][c:31]2[n:32][n:33]1>>[NH:7]([CH2:8][C:9]([OH:10])=[O:11])[C:34](=[O:35])[O:36][CH2:37][CH:38]1[c:39]2[cH:40][cH:41][cH:42][cH:43][c:44]2-[c:45]2[cH:46][cH:47][cH:48][cH:49][c:50]21

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

Extracted from reaction SMILES

|

|

Type

|

reactant

|

|

Smiles

|

F[B-](F)(F)F

|

|

Name

|

COc1c(OCCCC(=O)O)cc([N+](=O)[O-])cc1C(CN)C(=O)OCC1c2ccccc2-c2ccccc21

|

|

Quantity

|

Extracted from reaction SMILES

|

|

Type

|

reactant

|

|

Smiles

|

COc1c(OCCCC(=O)O)cc([N+](=O)[O-])cc1C(CN)C(=O)OCC1c2ccccc2-c2ccccc21

|

|

Name

|

|

|

Quantity

|

Extracted from reaction SMILES

|

|

Type

|

reactant

|

|

Smiles

|

C1CCNCC1

|

|

Name

|

|

|

Quantity

|

Extracted from reaction SMILES

|

|

Type

|

reactant

|

|

Smiles

|

NCC(=O)O

|

|

Name

|

|

|

Quantity

|

Extracted from reaction SMILES

|

|

Type

|

reactant

|

|

Smiles

|

CN(C)C=O

|

|

Name

|

|

|

Quantity

|

Extracted from reaction SMILES

|

|

Type

|

reactant

|

|

Smiles

|

CN(C)C(On1nnc2ccccc21)=[N+](C)C

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

O=C(O)CNC(=O)OCC1c2ccccc2-c2ccccc21

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Procedure details

Name

COc1c(OCCCC(=O)O)cc([N+](=O)[O-])cc1C(CN)C(=O)OCC1c2ccccc2-c2ccccc21

Quantity

Extracted from reaction SMILES

Type

reactant

Reaction Step One

Quantity

Extracted from reaction SMILES

Type

reactant

Reaction Step One

Identifiers

|

REACTION_SMILES

|

[B-:12]([F:13])([F:14])([F:15])[F:16].[C:34](=[O:35])([O:36][CH2:37][CH:38]1[c:39]2[cH:40][cH:41][cH:42][cH:43][c:44]2-[c:45]2[cH:46][cH:47][cH:48][cH:49][c:50]21)[CH:51]([c:52]1[c:53]([O:54][CH3:55])[c:56]([O:63][CH2:64][CH2:65][CH2:66][C:67]([OH:68])=[O:69])[cH:57][c:58]([N+:59]([O-:60])=[O:61])[cH:62]1)[CH2:70][NH2:71].[CH2:1]1[CH2:2][CH2:3][NH:4][CH2:5][CH2:6]1.[NH2:7][CH2:8][C:9]([OH:10])=[O:11].[O:72]=[CH:73][N:74]([CH3:75])[CH3:76].[n:17]1([O:18][C:19]([N:20]([CH3:21])[CH3:22])=[N+:23]([CH3:24])[CH3:25])[c:26]2[cH:27][cH:28][cH:29][cH:30][c:31]2[n:32][n:33]1>>[NH:7]([CH2:8][C:9]([OH:10])=[O:11])[C:34](=[O:35])[O:36][CH2:37][CH:38]1[c:39]2[cH:40][cH:41][cH:42][cH:43][c:44]2-[c:45]2[cH:46][cH:47][cH:48][cH:49][c:50]21

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

Extracted from reaction SMILES

|

|

Type

|

reactant

|

|

Smiles

|

F[B-](F)(F)F

|

|

Name

|

COc1c(OCCCC(=O)O)cc([N+](=O)[O-])cc1C(CN)C(=O)OCC1c2ccccc2-c2ccccc21

|

|

Quantity

|

Extracted from reaction SMILES

|

|

Type

|

reactant

|

|

Smiles

|

COc1c(OCCCC(=O)O)cc([N+](=O)[O-])cc1C(CN)C(=O)OCC1c2ccccc2-c2ccccc21

|

|

Name

|

|

|

Quantity

|

Extracted from reaction SMILES

|

|

Type

|

reactant

|

|

Smiles

|

C1CCNCC1

|

|

Name

|

|

|

Quantity

|

Extracted from reaction SMILES

|

|

Type

|

reactant

|

|

Smiles

|

NCC(=O)O

|

|

Name

|

|

|

Quantity

|

Extracted from reaction SMILES

|

|

Type

|

reactant

|

|

Smiles

|

CN(C)C=O

|

|

Name

|

|

|

Quantity

|

Extracted from reaction SMILES

|

|

Type

|

reactant

|

|

Smiles

|

CN(C)C(On1nnc2ccccc21)=[N+](C)C

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

O=C(O)CNC(=O)OCC1c2ccccc2-c2ccccc21

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |